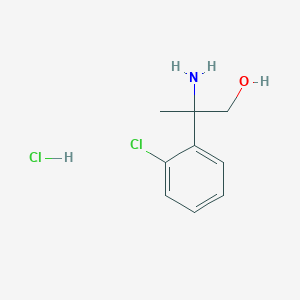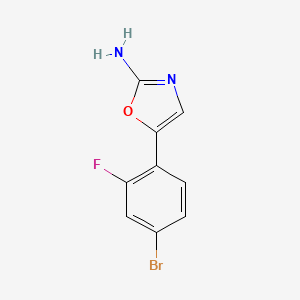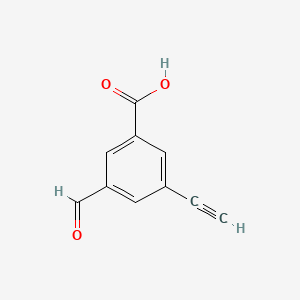![molecular formula C23H25NO4 B13548083 2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid](/img/structure/B13548083.png)
2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid typically involves the following steps:
Fmoc Protection: The amino group of cycloheptane-1-carboxylic acid is protected using 9H-fluoren-9-ylmethoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Coupling Reaction: The protected amino acid is then coupled with other reactants using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes:
Solid-Phase Synthesis: Utilizing solid-phase peptide synthesis (SPPS) techniques where the compound is built step-by-step on a solid resin.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
化学反应分析
Types of Reactions
2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base like piperidine.
Substitution: Nucleophilic substitution reactions where the amino group can react with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions to modify its functional groups.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: DCC or DIC in dichloromethane.
Oxidation: Potassium permanganate or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products
Deprotected Amino Acid: Resulting from the removal of the Fmoc group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
科学研究应用
2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Pharmaceutical Research: Investigated for its potential therapeutic properties and as a precursor in drug development.
Bioconjugation: Utilized in the conjugation of biomolecules for various biochemical assays.
Material Science: Explored for its potential use in the development of novel materials with specific properties.
作用机制
The mechanism of action of 2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group provides steric protection, allowing selective reactions at the amino group. Upon deprotection, the free amino group can participate in various biochemical pathways, potentially interacting with enzymes or receptors to exert its effects.
相似化合物的比较
Similar Compounds
2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid: A similar compound with a cyclohexane ring instead of a cycloheptane ring.
Fmoc-protected Amino Acids: Other amino acids protected with the Fmoc group, such as Fmoc-phenylalanine or Fmoc-lysine.
Uniqueness
2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid is unique due to its seven-membered cycloheptane ring, which imparts distinct steric and electronic properties compared to its six-membered cyclohexane analogs. This uniqueness can influence its reactivity and interactions in chemical and biological systems.
属性
分子式 |
C23H25NO4 |
|---|---|
分子量 |
379.4 g/mol |
IUPAC 名称 |
2-(9H-fluoren-9-ylmethoxycarbonylamino)cycloheptane-1-carboxylic acid |
InChI |
InChI=1S/C23H25NO4/c25-22(26)19-12-2-1-3-13-21(19)24-23(27)28-14-20-17-10-6-4-8-15(17)16-9-5-7-11-18(16)20/h4-11,19-21H,1-3,12-14H2,(H,24,27)(H,25,26) |
InChI 键 |
XHSIQBBMUSBJOO-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C(CC1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![(2Z)-2-cyano-N-(3-methoxyphenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B13548067.png)
![4,4,5,5-Tetramethyl-2-[(3,3,5,5-tetramethylcyclohexylidene)methyl]-1,3,2-dioxaborolane](/img/structure/B13548069.png)

![2-Bromo-1-[4-(difluoromethyl)phenyl]ethanone](/img/structure/B13548096.png)
